molecular formula C8H12O3 B13187491 Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13187491
M. Wt: 156.18 g/mol
InChI Key: XBXPASYPYCHFJB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:

    Epoxidation: The starting material, 3-methylenecyclobutane-1-carboxylate, undergoes epoxidation to form the spirooxirane intermediate. This reaction is often carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) in an aprotic solvent like dichloromethane.

    Isomerization: The spirooxirane intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic medium to induce isomerization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The ester group can also participate in esterification and transesterification reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1-oxaspiro[2The presence of both an oxirane ring and an ester group in a spirocyclic framework makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3

InChI Key

XBXPASYPYCHFJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC2)C(=O)OC

Origin of Product

United States

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